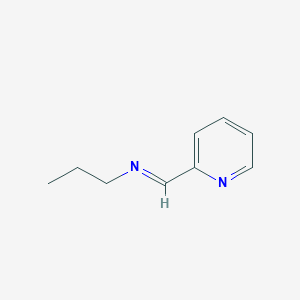
n-Propyl-2-pyridylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl(2-pyridyl)methanimine is an organic compound that belongs to the class of imines. It is characterized by the presence of a pyridine ring attached to a methanimine group, which is further substituted with a propyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
N-Propyl(2-pyridyl)methanimine can be synthesized through a condensation reaction between 2-pyridinecarboxaldehyde and n-propylamine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the synthesis of N-Propyl(2-pyridyl)methanimine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-Propyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propyl(2-pyridyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of N-Propyl(2-pyridyl)methanimine can yield N-propyl(2-pyridyl)methanamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can undergo nucleophilic substitution reactions, where nucleophiles such as Grignard reagents or organolithium compounds attack the carbon-nitrogen double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Grignard reagents, organolithium compounds; reactions are often conducted in dry, inert atmospheres to prevent moisture interference.
Major Products
Oxidation: N-propyl(2-pyridyl)methanone
Reduction: N-propyl(2-pyridyl)methanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Propyl(2-pyridyl)methanimine has a wide range of applications in scientific research:
作用機序
The mechanism by which N-Propyl(2-pyridyl)methanimine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imine groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization and oxidation-reduction processes .
類似化合物との比較
Similar Compounds
- N-Pentyl(2-pyridyl)methanimine
- N-Butyl(2-pyridyl)methanimine
- N-Ethyl(2-pyridyl)methanimine
Uniqueness
N-Propyl(2-pyridyl)methanimine is unique due to its specific chain length and the resulting steric and electronic effects. These properties influence its reactivity and the stability of its metal complexes, making it particularly suitable for certain catalytic applications compared to its analogs .
特性
CAS番号 |
4206-52-4 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
N-propyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7-8H,2,6H2,1H3 |
InChIキー |
CWKYKJQWSSZVDF-UHFFFAOYSA-N |
正規SMILES |
CCCN=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


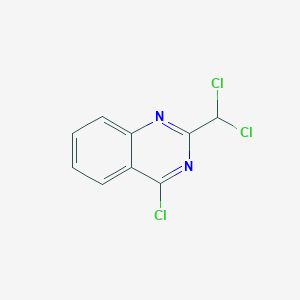
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

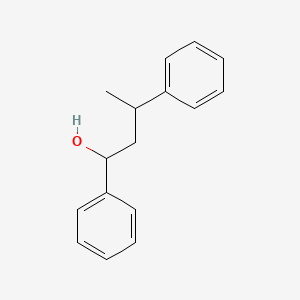
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
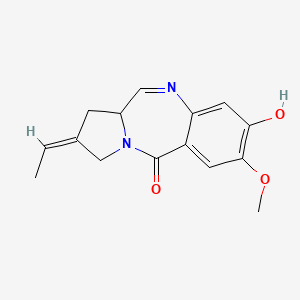
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)


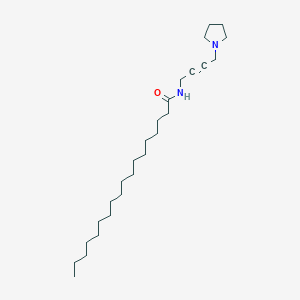
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
